
6-Bromo-4-chloro-3-iodoquinoline
描述
6-Bromo-4-chloro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClIN. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes halogenation reactions where quinoline is sequentially treated with bromine, chlorine, and iodine under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination and iodination can follow using appropriate halogenating agents like thionyl chloride and iodine monochloride, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of hazardous reagents.
化学反应分析
Types of Reactions
6-Bromo-4-chloro-3-iodoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Typically involves palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinolines, while nucleophilic substitution can introduce azido or thiol groups.
科学研究应用
6-Bromo-4-chloro-3-iodoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, often as a probe to investigate enzyme activities or as a precursor for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 6-Bromo-4-chloro-3-iodoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Bromo-6-iodoquinoline: Has a different arrangement of halogen atoms, potentially leading to variations in chemical behavior and applications.
6-Chloro-4-iodoquinoline: Another derivative with distinct properties due to the absence of the bromine atom.
Uniqueness
6-Bromo-4-chloro-3-iodoquinoline is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and studying complex chemical and biological processes.
属性
IUPAC Name |
6-bromo-4-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGORJUJIJKUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


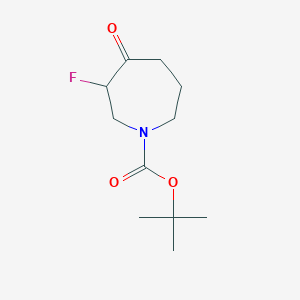

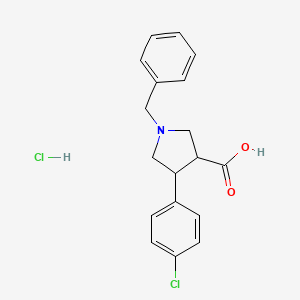
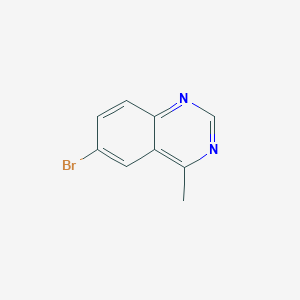
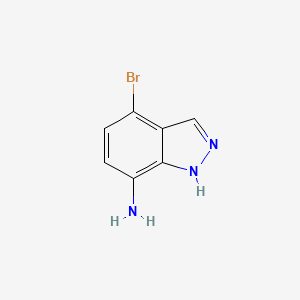
![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
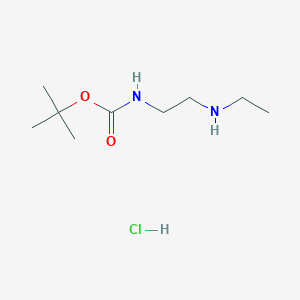
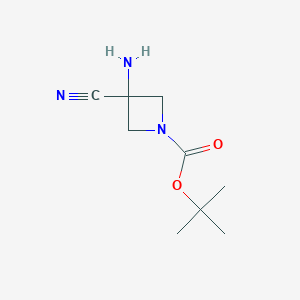
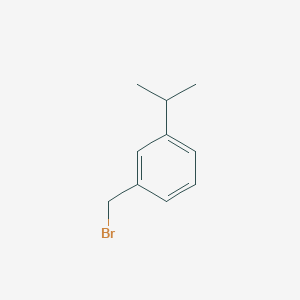
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
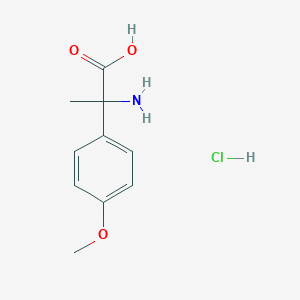
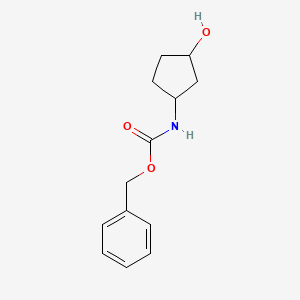
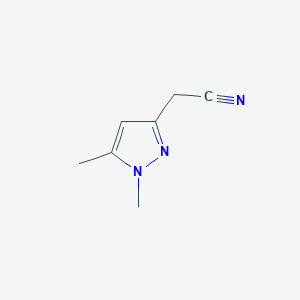
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
